1-(3-Methoxyisoxazol-5-yl)ethanone oxime
Description
1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a heterocyclic oxime derivative featuring a methoxy-substituted isoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(NE)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4+ |
InChI Key |
LXIAYJGIJKDHHJ-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=NO1)OC |
Canonical SMILES |
CC(=NO)C1=CC(=NO1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The oxime group can then be introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions .
Industrial Production Methods: Industrial production of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Methoxyisoxazol-5-yl)ethanone oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-(3-Methyl-4-1,2,5-thiadiazolyl)ethanone Oxime (6a)
- Structure : Replaces the isoxazole ring with a 1,2,5-thiadiazole (containing sulfur and nitrogen).
- Physical Properties :
- Higher sulfur content may influence metabolic pathways in biological systems .
1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]ethanone O-Methyloxime
- Structure : Features a dihydroisoxazole ring fused with a substituted pyridine moiety and a trifluoromethyl group.
- Molecular Formula : C13H14ClF3N4O2 (molar mass 350.72 g/mol) .
- The O-methyloxime group reduces hydrogen-bonding capacity compared to the free oxime in the target compound .
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone Oxime Esters
- Structure : Contains a naphthyl group and imidazole ring instead of isoxazole.
- Applications : Demonstrated anticonvulsant activity in preclinical studies .
- Key Differences: Bulky naphthyl substituents may sterically hinder interactions with biological targets. Ester derivatives improve bioavailability but introduce hydrolytic instability compared to non-esterified oximes .
Comparison with Other Oxime Derivatives
- Thiadiazole Analogs: Synthesized via refluxing ketones with hydroxylamine hydrochloride in methanol, followed by purification via recrystallization .
- Oxazine Derivatives : Utilize chloramine-T and terminal acetylenes under reflux conditions, highlighting the versatility of oximes in constructing fused heterocycles .
Physicochemical and Spectral Properties
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